2,5-S,S-Dicysteinyldopa

Description

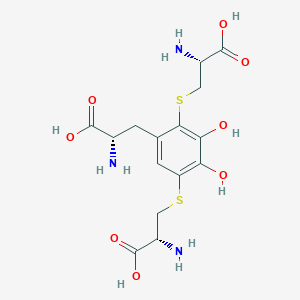

Structure

2D Structure

3D Structure

Properties

CAS No. |

57954-84-4 |

|---|---|

Molecular Formula |

C15H21N3O8S2 |

Molecular Weight |

435.5 g/mol |

IUPAC Name |

(2S)-2-amino-3-[2,5-bis[[(2R)-2-amino-2-carboxyethyl]sulfanyl]-3,4-dihydroxyphenyl]propanoic acid |

InChI |

InChI=1S/C15H21N3O8S2/c16-6(13(21)22)1-5-2-9(27-3-7(17)14(23)24)10(19)11(20)12(5)28-4-8(18)15(25)26/h2,6-8,19-20H,1,3-4,16-18H2,(H,21,22)(H,23,24)(H,25,26)/t6-,7-,8-/m0/s1 |

InChI Key |

PYGLBYQINHTALU-FXQIFTODSA-N |

SMILES |

C1=C(C(=C(C(=C1SCC(C(=O)O)N)O)O)SCC(C(=O)O)N)CC(C(=O)O)N |

Isomeric SMILES |

C1=C(C(=C(C(=C1SC[C@@H](C(=O)O)N)O)O)SC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(C(=C(C(=C1SCC(C(=O)O)N)O)O)SCC(C(=O)O)N)CC(C(=O)O)N |

Synonyms |

2,5-S,S-dicysteinyldopa |

Origin of Product |

United States |

Biosynthetic Pathways and Mechanistic Formation of 2,5 S,s Dicysteinyldopa

Enzymatic Formation via Tyrosinase-Mediated Pathways

The principal enzymatic route for the formation of 2,5-S,S-dicysteinyldopa is orchestrated by tyrosinase, a key enzyme in melanogenesis. medcraveonline.com This pathway is characterized by a series of oxidation and addition reactions.

The journey towards this compound begins with the tyrosinase-catalyzed oxidation of L-dopa to dopaquinone (B1195961). medcraveonline.com Dopaquinone is a highly reactive o-quinone that serves as a critical branching point in the melanin (B1238610) synthesis pathway. researchgate.net In the presence of sulfhydryl compounds like cysteine, dopaquinone readily undergoes a nucleophilic addition reaction. researchgate.netreactome.org This reaction is exceptionally rapid, with the addition of cysteine to dopaquinone precluding the formation of dopachrome (B613829), an intermediate in the eumelanin (B1172464) pathway. researchgate.net The high reactivity of the sulfhydryl group in cysteine with dopaquinone leads to the formation of cysteinyldopa (B216619) isomers in quantitative yields. scienceopen.com

The formation of this compound involves the sequential addition of two cysteine molecules. The initial reaction between dopaquinone and cysteine is characterized by an unusual 1,6-type regiochemistry, leading primarily to the formation of 5-S-cysteinyldopa, with 2-S-cysteinyldopa being a minor product. acs.orgmdpi.com This is in contrast to the more common 1,4-nucleophilic addition. acs.org

Following the formation of monocysteinyldopas, a second cysteine addition can occur. The greater portion of this compound is derived from 5-S-cysteinyldopa, which is a better substrate for tyrosinase than 2-S-cysteinyldopa. nih.gov Tyrosinase oxidizes 5-S-cysteinyldopa to 5-S-cysteinyldopaquinone, to which a second cysteine molecule is added. nih.gov This subsequent addition predominantly occurs at the 2-position of the quinone ring, yielding this compound. researchgate.net

| Product | Yield (%) | Reference |

|---|---|---|

| 5-S-cysteinyldopa | 74% | reactome.orgscienceopen.com |

| 2-S-cysteinyldopa | 14% | reactome.orgscienceopen.com |

| This compound | 5% | reactome.orgscienceopen.com |

Several factors can influence the yields and isomeric ratios of cysteinyldopa products. The concentration of cysteine is a critical determinant; as long as cysteine is present, the rapid addition to dopaquinone will proceed. researchgate.net High concentrations of cysteine can, however, inhibit the oxidation of cysteinyldopas. nih.gov

The relative rates of competing reactions also play a role. For instance, glutathione (B108866) can also be added to dopaquinone, but at a slower rate than cysteine. nih.gov The presence of other catechols, such as dopa itself, can accelerate the oxidation of cysteinyldopa through a redox exchange with dopaquinone. nih.govmedicaljournalssweden.se Furthermore, the intracellular levels of thiols, including cysteine and glutathione, can modulate the formation of 5-S-cysteinyldopa in human melanoma cells. nih.gov

Non-Enzymatic Formation Mechanisms in Biological Systems

While tyrosinase-mediated pathways are central to the formation of this compound, non-enzymatic mechanisms also contribute to its synthesis, particularly in environments where tyrosinase may be absent or in the presence of certain reactive species.

Reactive oxygen species (ROS), such as the superoxide (B77818) radical (O₂⁻), can mediate the conjugation of cysteine to both dopa and 5-S-cysteinyldopa. nih.gov In a system generating superoxide radicals, dopa can be oxidized to a quinone intermediate, which then reacts with cysteine to form cysteinyldopas. nih.gov Similarly, 5-S-cysteinyldopa can be oxidized by superoxide radicals to its corresponding quinone, which then conjugates with another cysteine molecule to yield this compound. nih.gov This suggests that in cellular environments with high levels of oxidative stress, the formation of this compound may be enhanced. nih.govnih.govrsc.org

Metabolic Integration and Biochemical Significance of 2,5 S,s Dicysteinyldopa

Contribution to Pheomelanin Biosynthesis and Polymerization

Pheomelanins are yellow to reddish-brown pigments found in the hair and skin of animals. The biosynthesis of these pigments, known as pheomelanogenesis, is a complex process that diverges from the pathway for black-brown eumelanin (B1172464). This divergence is critically dependent on the presence of the sulfur-containing amino acid, cysteine.

The initial step in melanogenesis is the enzymatic oxidation of the amino acid tyrosine to dopaquinone (B1195961) by the enzyme tyrosinase. nih.govresearchgate.netmdpi.com In the presence of cysteine, dopaquinone undergoes a rapid reaction, leading to the formation of cysteinyldopa (B216619) isomers instead of proceeding down the eumelanin pathway. mdpi.comphysiology.orgmdpi.com The primary product of this reaction is 5-S-cysteinyldopa. mdpi.commdpi.comscienceopen.com However, other isomers are also formed, including 2-S-cysteinyldopa and, to a lesser extent, 2,5-S,S-dicysteinyldopa. nih.govmdpi.comreactome.org This process, where both eumelanin and pheomelanin precursors are formed from dopaquinone, is referred to as mixed melanogenesis. scispace.com

The formation of this compound occurs through the addition of a second cysteine molecule, likely to the quinone of 5-S-cysteinyldopa. researchgate.netnih.govebi.ac.uk The relative yields of these cysteinyldopa adducts from the reaction of dopaquinone with cysteine have been quantified, highlighting the position of this compound as a minor but consistent product. mdpi.comscienceopen.comreactome.org These cysteinyldopa adducts are the fundamental building blocks that are further oxidized and polymerized to form the complex structure of pheomelanin. nih.govmdpi.com

| Compound | Typical Yield from Dopaquinone + Cysteine Reaction |

| 5-S-cysteinyldopa | 74% |

| 2-S-cysteinyldopa | 14% |

| This compound | 5% |

| 6-S-cysteinyldopa | ~1% |

| This table presents the approximate yields of various cysteinyldopa isomers formed during in vitro experiments. mdpi.comscienceopen.comreactome.org |

The polymerization of cysteinyldopas into pheomelanin does not occur directly. Instead, they undergo further oxidation and a series of complex cyclization and rearrangement reactions to form benzothiazine intermediates. nih.govreactome.org The oxidation of cysteinyldopa isomers, including 5-S-cysteinyldopa and this compound, generates their corresponding quinones. nih.govnih.gov

These cysteinyldopa quinones are unstable and undergo an intramolecular cyclization, where the amino group of the cysteine side chain attacks the quinone ring. nih.govnih.gov This reaction forms a transient, cyclic intermediate known as a quinone-imine. nih.govnih.gov The quinone-imine can then rearrange to form more stable aromatic structures, the 1,4-benzothiazines. nih.govresearchgate.net Specifically, studies have suggested that the oxidation of this compound can lead to isomeric dihydrobenzothiazine derivatives. ebi.ac.uk These benzothiazine units are the key monomers that undergo oxidative polymerization to create the final pheomelanin pigment. nih.govsemanticscholar.org

Melanogenesis is not always a simple choice between producing only eumelanin or only pheomelanin. Often, a "mixed" melanogenesis occurs, where both pigment types are synthesized. scispace.com The critical factor determining the direction of the pathway is the availability of sulfhydryl compounds like cysteine at the site of melanin (B1238610) production. researchgate.netphysiology.org

When cysteine concentrations are high, it effectively intercepts the dopaquinone generated from tyrosine oxidation, shunting the pathway towards pheomelanin synthesis by forming 5-S-cysteinyldopa, 2-S-cysteinyldopa, and this compound. researchgate.netphysiology.orgmdpi.com Conversely, in the absence or scarcity of cysteine, dopaquinone undergoes intramolecular cyclization to form intermediates that lead to eumelanin. researchgate.netmdpi.com Therefore, this compound is a specific marker and intermediate of the pheomelanin branch within the broader context of mixed melanogenesis. scispace.comdeepdyve.com

Biological Roles in Specialized Tissues and Organisms

Beyond its role in pigmentation, this compound has been identified as a significant molecule in specialized structures and organisms, highlighting its diverse biological functions.

A notable discovery was the identification of this compound as a major component of the tapetum lucidum in the eye of the alligator gar (Lepisosteus spatula). mdpi.comresearchgate.netnih.gov The tapetum lucidum is a reflective layer situated behind the retina that enhances vision in low-light conditions by reflecting light back through the photoreceptor cells. In the alligator gar, this new amino acid was found to be a primary constituent of the reflecting material. scienceopen.comresearchgate.netnih.gov Its synthesis in vitro via the tyrosinase-catalyzed oxidation of L-dopa in the presence of excess cysteine supported the proposed structure and its potential biosynthetic pathway in vivo. nih.govebi.ac.ukresearchgate.net

The significance of this compound extends to marine invertebrates. It is recognized as a precursor to adenochrome, a red-violet pigment found in the branchial heart of the common octopus, Octopus vulgaris. nih.gov Adenochrome is a complex pigment derived from the coupling of dopa with thiol-containing amino acids. scienceopen.comnih.gov The biosynthesis of related luciferins in some marine organisms, such as the fireworm Odontosyllis, is also proposed to begin with the oxidative coupling of L-DOPA with two cysteine molecules, forming a 2,5-dicysteinyldopa intermediate. pnas.org This underscores the role of this compound in the generation of unique, sulfur-containing natural products in marine environments. nih.govresearchgate.net

General Relevance within Sulfur Metabolism and Redox Biology

The compound this compound is an example of an organosulfur compound, a broad class of molecules where sulfur's unique chemical properties are central to their biological function. nih.govresearchgate.net Sulfur's ability to exist in numerous oxidation states and its reactivity, particularly the nucleophilicity of the thiol group in cysteine, are fundamental to the formation of this compound from dopaquinone. mdpi.comresearchgate.net

The integration of cysteine into catecholamines like dopa places this compound at the intersection of neurotransmitter chemistry and sulfur metabolism. nih.gov This metabolic junction is crucial for generating chemical diversity and compounds with specific redox properties. researchgate.netresearchgate.net Sulfur-containing metabolites, including derivatives like this compound, play roles in redox biochemistry, acting within pathways that manage oxidative stress and electron transfer processes. nih.govresearchgate.net The formation of pheomelanins, which have different pro-oxidant and antioxidant properties compared to eumelanins, is a direct consequence of this sulfur-based modification of the melanin pathway. mdpi.comdiva-portal.org

Analytical Methodologies for the Detection and Quantification of 2,5 S,s Dicysteinyldopa

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental to the analysis of 2,5-S,S-dicysteinyldopa, enabling its separation from a complex mixture of related metabolites.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) is a primary method for the analysis of cysteinyldopas, including this compound. nih.govmedicaljournalssweden.se This technique offers high sensitivity, which is essential due to the low physiological concentrations of these compounds. nih.govlcms.cz The electrochemical detector selectively measures compounds that can be oxidized or reduced, a characteristic feature of catecholic compounds like dicysteinyldopa. lcms.cz The quantitative determination of cysteinyldopas in serum and urine has been successfully achieved using HPLC-ECD. nih.govnih.gov For instance, a method was developed for the qualitative determination of dopa, 2-S- and 5-S-cysteinyldopa, and this compound in the serum of melanoma patients. nih.gov The sensitivity of this method allows for the detection of minute amounts of these analytes. nih.gov

Reversed-Phase and Ion-Exchange Chromatography Applications

Reversed-phase chromatography (RPC) is a widely used HPLC mode for the separation of cysteinyldopas. nih.gov In RPC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. lcms.cz By optimizing the mobile phase composition, such as pH and the addition of ion-pairing reagents, the retention and separation of these polar, charged molecules can be effectively controlled. nih.govnih.gov

Ion-exchange chromatography (IEX) is another valuable technique that separates molecules based on their net charge. gsconlinepress.comlongdom.org This method utilizes a charged stationary phase to interact with oppositely charged analytes. longdom.org Given that this compound is an amino acid with charged groups, IEX can be a powerful tool for its purification and analysis, especially as an alternative or complementary technique to RPC. nih.govfredhutch.org Mixed-mode chromatography, which combines reversed-phase and ion-exchange functionalities on a single column, offers enhanced selectivity and is particularly useful for separating complex mixtures of analytes with varying hydrophobicity and charge, such as those found in biological fluids. lcms.cz

Challenges in Resolution from Co-eluting Metabolites

A significant challenge in the chromatographic analysis of this compound is its resolution from other structurally similar and co-eluting metabolites. nih.gov These include its isomers, 5-S-cysteinyldopa and 2-S-cysteinyldopa, as well as other catecholic compounds like dopa and dopamine (B1211576). nih.gov Peak overlapping can complicate accurate quantification. nih.gov Strategies to overcome this include optimizing chromatographic conditions such as the mobile phase composition, pH, column temperature, and stationary phase chemistry. chromatographyonline.comresearchgate.net The use of multi-dimensional HPLC (2D-HPLC) can also provide enhanced resolution for complex samples where co-elution is a problem. americanpharmaceuticalreview.com Additionally, computational methods, such as clustering and functional principal component analysis, have been explored to mathematically separate overlapping peaks in large chromatographic datasets. nih.gov

Sample Preparation and Extraction Protocols for Biological Samples

Effective sample preparation is critical for the accurate analysis of this compound from complex biological matrices like urine and plasma. scientificproducts.comidaho.gov The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. uliege.be

Given the polar nature of this compound, direct extraction from aqueous samples like urine can be challenging. researchgate.net Common extraction techniques include:

Solid-Phase Extraction (SPE): This is a widely used method for cleaning up and concentrating analytes from biological fluids. uliege.benih.gov For cysteinyldopas, cartridges with phenylboronic acid have been utilized, which selectively bind to the vicinal hydroxyl groups of the catechol structure. uliege.benih.gov Mixed-mode SPE cartridges that combine hydrophobic and ion-exchange retention mechanisms have also proven effective. uliege.be

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases. idaho.gov

Affinity Chromatography: Boronate affinity gels can be used to capture compounds with vicinal hydroxyls, providing a high degree of selectivity for catecholic compounds. nih.govresearchgate.net

Due to the susceptibility of cysteinyldopas to oxidation and light degradation, special precautions are necessary during sample handling and preparation. These include the addition of antioxidants, working in acidic conditions, maintaining low temperatures (e.g., 4 °C), and protecting samples from light. uliege.benih.gov

Spectroscopic and Mass Spectrometric Approaches for Structural Confirmation and Quantification

While HPLC-ECD is excellent for detection and quantification, mass spectrometry (MS) and other spectroscopic techniques are vital for unambiguous structural confirmation.

Gas chromatography-mass spectrometry (GC-MS) has been used for the analysis of cysteinyldopa (B216619) isomers and their derivatives in the urine of melanoma patients. medicaljournalssweden.se However, liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become the method of choice for its high sensitivity and specificity. uliege.be LC-MS/MS methods, often using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, provide excellent selectivity and allow for the quantification of low levels of the analyte in complex matrices. uliege.be Isotope-dilution mass spectrometry, where a stable isotope-labeled internal standard is used, is a powerful technique to correct for analyte losses during sample preparation and analysis, ensuring high accuracy. nih.gov

The development of a liquid chromatography-electrospray mass spectrometry (LC-ESI-MS/MS) method for the determination of 5-S-cysteinyldopa in human plasma highlights the advantages of this approach. uliege.be This method demonstrated high sensitivity and specificity, with the ability to detect concentrations in the low ng/mL range. uliege.be Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) has also been employed to determine the pheomelanin content and structure in melanoma specimens by analyzing its degradation products. mdpi.com

Biological Occurrence and Distribution of 2,5 S,s Dicysteinyldopa

Detection in Pigment-Producing Cells and Tissues

2,5-S,S-Dicysteinyldopa is recognized as a metabolite in the biochemical pathway of pheomelanin synthesis, which occurs in pigment-producing cells called melanocytes. diva-portal.org Its formation is a consequence of the reaction between dopaquinone (B1195961), a key intermediate in melanin (B1238610) synthesis, and the amino acid cysteine. mdpi.com This process does not solely produce one type of cysteinyldopa (B216619); instead, it results in several isomers. diva-portal.org

The reaction of dopaquinone with cysteine yields 5-S-cysteinyldopa as the primary product, with this compound being formed in smaller quantities. mdpi.com Specifically, in vitro studies using tyrosinase to catalyze the oxidation of L-dopa in the presence of cysteine have quantified the relative yields of these adducts. diva-portal.orgscienceopen.com These experiments demonstrate that this compound constitutes approximately 5% of the total cysteinyldopa isomers formed. diva-portal.orgmdpi.comscienceopen.com This indicates that while it is not the most abundant isomer, it is a consistent product of pheomelanogenesis. diva-portal.org The presence of this compound and other melanin-related molecules serves as a differentiation marker for both normal and cancerous melanocytes. dntb.gov.ua Analysis of formalin-fixed paraffin-embedded (FFPE) human melanoma tissues has confirmed the presence of 2,5-S,S′-dicysteinylDOPA, allowing for the study of pheomelanin composition in tumor specimens. mdpi.com

Table 1: Relative Yields of Cysteinyldopa Isomers from the Reaction of Dopaquinone and Cysteine This table outlines the typical distribution of major isomers produced when dopaquinone reacts with cysteine during pheomelanin synthesis, based on in vitro enzymatic reactions.

| Isomer | Relative Yield |

| 5-S-cysteinyldopa | 74% |

| 2-S-cysteinyldopa | 14% |

| This compound | 5% |

| 6-S-cysteinyldopa | ~1% |

| Data sourced from multiple studies on in vitro pheomelanin synthesis. diva-portal.orgmdpi.comscienceopen.com |

Presence in Excretory and Circulating Biological Fluids

The detection of this compound is not limited to the cellular level; it has also been identified in biological fluids, particularly in individuals with malignant melanoma. nih.govctdbase.org Early research successfully isolated both 2-S-cysteinyldopa and this compound from the urine of melanoma patients. nih.govebi.ac.ukdeepdyve.com This discovery highlighted its potential as a marker related to the metabolic activity of melanoma tumors. scilit.comscispace.com

Further investigations have qualitatively confirmed the presence of this compound in the serum of patients. researchgate.net The presence of cysteinyldopa isomers, including the 2,5-S,S- form, in plasma and urine is linked to the metabolic processes within melanin-producing cells, especially in the context of melanoma. ctdbase.orgebi.ac.ukwikipedia.org The excretion of these compounds into urine is considered a reflection of their production within melanoma tissue. medicaljournalssweden.se

Identification in Non-Melanogenic Organs and Protein-Bound States

Perhaps the most unique documented occurrence of this compound is in a non-melanogenic tissue. The compound has been isolated and identified as a major component of the tapetum lucidum, the reflective layer behind the retina in the eye of the alligator gar (Lepisosteus). scienceopen.comresearchgate.net This structure is responsible for the "eye-shine" that enhances night vision in many vertebrates and is not involved in pigmentation. researchgate.net

In a specific study, the compound was isolated from the gar eye at a yield of 0.5 mg per eye. researchgate.net Its structure was confirmed as 3-(2,5-S,S-dicysteinyl-3,4-dihydroxyphenyl)alanine through physical and chemical analysis, including reductive hydrolysis which yielded dopa and cysteine. researchgate.net This finding is significant as it demonstrates a biological role for this compound outside of melanin production, where it functions as a biological reflecting material. scienceopen.comresearchgate.net While studies have found protein-bound forms of dopa and 5-S-cysteinyldopa in other non-melanogenic tissues like the liver and kidney of mice, the specific identification of protein-bound this compound in these organs has not been detailed. medicaljournalssweden.senih.gov

Table 2: Isolation of this compound from a Non-Melanogenic Source This table summarizes the key findings from the identification of this compound in the alligator gar eye.

| Biological Source | Tissue | Identified Compound | Function in Tissue |

| Alligator Gar (Lepisosteus) | Tapetum Lucidum | 3-(2,5-S,S-dicysteinyl-3,4-dihydroxyphenyl)alanine | Reflecting Material |

| Data sourced from a study on the composition of the tapetum lucidum in the gar. researchgate.net |

Future Directions and Emerging Research Avenues for 2,5 S,s Dicysteinyldopa Research

In-depth Elucidation of Regulatory Mechanisms Governing its Formation

The biosynthesis of DiCD is understood to be a branch of the pheomelanin pathway, initiated by the tyrosinase-catalyzed oxidation of L-dopa to dopaquinone (B1195961). mdpi.comresearchgate.net This highly reactive quinone then undergoes nucleophilic addition by cysteine. The formation of DiCD involves the sequential addition of two cysteine molecules, first to dopaquinone to yield 5-S-cysteinyldopa (5-S-CD), and a subsequent addition to the resulting 5-S-cysteinyldopaquinone. researchgate.net However, DiCD is typically a minor product compared to its mono-substituted counterparts. mdpi.comresearchgate.net

Future research must pivot towards a more granular understanding of the regulatory network that governs this second addition. Key questions remain:

Enzymatic Control: Is the second addition of cysteine a purely spontaneous chemical event, or is it catalyzed or modulated by specific, yet-to-be-identified enzymes? Factors like dopachrome (B613829) tautomerase are known to regulate steps in the melanin (B1238610) pathway, suggesting that other regulatory proteins may exist to control quinone reactivity. researchgate.net

Subcellular Environment: The pH and redox potential within the melanosome are known to be critical regulators of melanogenesis. researchgate.net Research should investigate how variations in the melanosomal microenvironment specifically influence the formation of DiCD over other isomers.

Precursor Availability: The formation of all cysteinyldopas is dependent on high local concentrations of sulfhydryl compounds like cysteine and glutathione (B108866). physiology.org A crucial research avenue is to determine the precise threshold concentrations of cysteine and the state of the cellular redox buffering system that favor the formation of the di-substituted DiCD. nih.gov

Table 1: Relative Yields of Cysteinyldopa (B216619) Isomers from the In Vitro Reaction of Dopaquinone and Cysteine

| Compound | Reported Yield (%) | Significance |

|---|---|---|

| 5-S-Cysteinyldopa (5-S-CD) | 74% mdpi.comresearchgate.net | Major product, primary precursor for pheomelanin studies. nih.gov |

| 2-S-Cysteinyldopa (2-S-CD) | 14% mdpi.comresearchgate.net | Significant minor product. |

| 2,5-S,S-Dicysteinyldopa (DiCD) | 5% mdpi.comresearchgate.net | Minor di-substituted product, subject of future research. |

| 6-S-Cysteinyldopa (6-S-CD) | ~1% mdpi.comresearchgate.net | Trace product. |

Exploration of its Interplay with Broader Cellular Homeostasis Networks

The synthesis of DiCD consumes cysteine, a critical amino acid for cellular function. Cysteine availability is integral to the synthesis of glutathione (GSH), the cell's primary non-enzymatic antioxidant, and plays a key role in proteostasis and iron-dependent cell death (ferroptosis). nih.gov An important area of future inquiry is whether the diversion of cysteine toward DiCD synthesis under certain conditions impacts these broader homeostatic networks. For instance, in melanoma cells, does elevated DiCD production correlate with altered sensitivity to oxidative stress or changes in cell differentiation status? nih.gov

Furthermore, the role of sulfur compounds in cellular redox regulation and signaling is extensive. nih.govscienceopen.com Research should explore potential signaling roles for DiCD or its metabolites, perhaps analogous to other sulfur-containing biomolecules or gasotransmitters like hydrogen sulfide (B99878) (H₂S). nih.govscienceopen.com The compound's established function as a specialized reflecting material in the tapetum lucidum of the alligator gar points to physiological roles far beyond pigmentation. mdpi.comresearchgate.net Investigating its contribution to the cellular health and function of retinal cells in these species could uncover novel biological activities.

Development of Novel and Highly Sensitive Analytical Techniques

Advancing our understanding of DiCD's biological roles is contingent upon the development of more sophisticated analytical methods for its detection and quantification. While traditional methods like thin-layer chromatography (TLC) have been used for its initial isolation, these techniques often lack the sensitivity and specificity required for detailed biological studies. researchgate.net

The future of DiCD analysis lies in several key areas:

Mass Spectrometry: The adoption of techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) will be essential. mdpi.com These methods offer superior sensitivity and specificity for quantifying trace amounts of DiCD and its isomers in complex biological samples such as serum, urine, and tissue homogenates.

In Situ Imaging: A significant breakthrough would be the development of specific molecular probes for the real-time, in situ visualization of DiCD within cells and tissues. This could involve creating novel fluorescent probes or adapting advanced techniques like ¹⁹F NMR spectroscopy with labeled probes to track its localization and dynamics. researchgate.net

Radical Detection: Given that the formation of DiCD involves oxidative reactions, the use of electron spin resonance (ESR) spectroscopy could provide valuable insights into the radical intermediates formed during its synthesis and subsequent polymerization. acs.org

Table 2: Comparison of Analytical Techniques for this compound Analysis

| Technique | Primary Application | Future Research Potential |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Initial isolation and separation. researchgate.net | Limited; mainly for preparative-scale work. |

| High-Performance Liquid Chromatography (HPLC) | Quantification in biological fluids. researchgate.net | Baseline for more advanced methods. |

| UHPLC-MS/MS | Not yet widely applied to DiCD. | High-sensitivity, high-throughput quantification in complex matrices; isomer differentiation. mdpi.com |

| Molecular Probes / Imaging | Not yet developed for DiCD. | In situ localization and tracking within organelles like the melanosome; real-time monitoring of synthesis. researchgate.net |

| Electron Spin Resonance (ESR) | Not yet applied to DiCD. | Characterization of radical intermediates during DiCD synthesis and polymerization. acs.org |

Comparative Biochemical Studies Across a Wider Range of Species

The known occurrences of DiCD are intriguingly diverse, from being a minor metabolite in human melanoma to a component of the pigment adenochrome in the common octopus (Octopus vulgaris) and a major structural element in the eye of the alligator gar. researchgate.netnih.govdeepdyve.com This distribution strongly suggests that DiCD has been co-opted for different functions throughout evolution.

A comprehensive future research program should involve a broad comparative biochemical survey. By screening for the presence of DiCD and its related metabolites across a wider phylogenetic range—including other cephalopods, fish with a tapetum lucidum, amphibians, reptiles, and even fungi—researchers could uncover novel biological contexts for this compound. Such studies would illuminate the evolutionary trajectory of sulfur-based biochemistry and may reveal entirely new physiological roles for DiCD.

Table 3: Known and Potential Occurrence of this compound Across Species

| Species | Known or Potential Location | Established/Proposed Function | Future Research Focus |

|---|---|---|---|

| Humans (Homo sapiens) | Urine of melanoma patients. deepdyve.com | Metabolic byproduct of pheomelanogenesis. physiology.org | Correlation with melanoma progression and type. |

| Alligator Gar (Lepisosteus) | Tapetum lucidum (eye). researchgate.net | Light-reflecting material. mdpi.comresearchgate.net | Structural analysis; screening other nocturnal/crepuscular vertebrates. |

| Common Octopus (Octopus vulgaris) | Branchial heart. nih.gov | Component of adenochrome pigment. nih.gov | Structural elucidation of adenochrome; screening other cephalopods. |

| Other Cephalopods (e.g., Squid, Cuttlefish) | Unknown | Potential role in pigmentation or specialized tissues. | Screening for adenochrome-like pigments or DiCD. |

Structural Characterization of DiCD-Incorporated Biopolymers and Their Properties

DiCD is a building block for biopolymers, but the structural implications of its incorporation are poorly understood. researchgate.net In pheomelanin, the presence of a second cysteine residue suggests that DiCD could act as a potent cross-linking agent, potentially altering the polymer's three-dimensional structure, solubility, and photophysical properties compared to melanin formed only from mono-cysteinyldopas. nih.gov Future research should employ advanced structural characterization techniques to investigate how DiCD units are integrated into the melanin macrostructure and how they influence its function.

Two other critical areas for structural investigation are:

Adenochrome: The molecular structure of this DiCD-containing pigment from Octopus vulgaris is not fully resolved. nih.gov Determining its structure would provide insight into a novel class of biological pigments.

Gar Tapetum Lucidum: The material in the alligator gar's eye represents a unique, non-melanin biopolymer or crystalline array where DiCD is a major component. researchgate.net Characterizing the hierarchical structure of this material, from the molecular to the macroscopic level, could reveal novel principles of biological self-assembly and inspire the design of new biomimetic optical materials. nih.gov Techniques such as solid-state NMR, X-ray scattering, and cryo-electron microscopy will be invaluable in these efforts.

Table 4: Research Questions for DiCD-Incorporated Biopolymers

| Biopolymer | Key Structural Questions | Potential Characterization Techniques |

|---|---|---|

| Pheomelanin | Does DiCD act as a cross-linker? How does it affect polymer architecture and antioxidant properties? nih.gov | Solid-State NMR, Degradative Analysis, Mass Spectrometry. |

| Adenochrome | Is it an oligomer or a larger polymer? What is the precise bonding arrangement of DiCD units? nih.gov | X-ray Crystallography, NMR Spectroscopy, HR-Mass Spectrometry. |

| Gar Tapetum Material | What is the three-dimensional crystalline or polymeric structure? How does this structure produce reflectivity? researchgate.net | X-ray Diffraction, Cryo-Electron Microscopy, Atomic Force Microscopy. |

Compound Reference Table

Q & A

Q. What are the established methodologies for synthesizing and characterizing 2,5-S,S-Dicysteinyldopa in academic research?

To synthesize this compound, researchers typically employ oxidative coupling of cysteine and dopa derivatives under controlled pH and temperature conditions. Characterization requires high-performance liquid chromatography (HPLC) with UV-Vis detection for purity assessment and mass spectrometry (MS) for molecular weight confirmation . For novel syntheses, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential to verify structural integrity, particularly disulfide bond formation . Data should include tables comparing reaction yields, retention times (HPLC), and spectral peaks (NMR/MS). Reproducibility mandates detailed protocols in supplementary materials, including solvent ratios, catalyst concentrations, and purification steps .

Q. Which analytical techniques are most reliable for detecting this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity in complex samples like plasma or tissue homogenates. Method validation should include calibration curves (linearity: R² > 0.99), limits of detection (LOD < 1 ng/mL), and recovery rates (>85%) . Electrochemical detection paired with HPLC is cost-effective for oxidation-state monitoring . Researchers must report extraction protocols (e.g., solid-phase extraction) and matrix effects (e.g., ion suppression in MS) to ensure reproducibility .

Q. What is the biochemical role of this compound in melanogenesis or oxidative stress pathways?

this compound is a precursor to pheomelanin, formed via cysteine-dopa conjugation in melanosomes. In vitro studies use tyrosinase activity assays (spectrophotometric monitoring at 475 nm) to quantify its role in melanin synthesis . For oxidative stress, researchers measure reactive oxygen species (ROS) generation using fluorescent probes (e.g., DCFH-DA) in cell cultures exposed to the compound. Include dose-response curves and statistical comparisons (e.g., ANOVA) to establish significance .

Advanced Research Questions

Q. How can researchers design stability studies to assess this compound under varying physiological conditions?

Q. What strategies resolve contradictions in reported antioxidant vs. pro-oxidant effects of this compound?

Contradictory findings often arise from context-dependent redox behavior. Researchers should:

- Conduct dose-response experiments across nM–µM ranges.

- Compare outcomes in different cell types (e.g., melanocytes vs. keratinocytes) using standardized ROS assays .

- Perform chemodosimetric analyses to track metal ion interactions (e.g., Fe³⁺/Cu²⁺) that modulate redox activity .

Meta-analyses of existing data can identify confounding variables (e.g., oxygen tension, cell viability thresholds) . Report conflicting results transparently in discussions, emphasizing mechanistic hypotheses .

Q. How should experimental designs differ for in vivo vs. in vitro studies of this compound’s pharmacokinetics?

For in vitro studies, prioritize Caco-2 cell monolayers to model intestinal absorption (Papp values > 1 × 10⁻⁶ cm/s indicate high permeability) . In vivo designs require species-specific considerations:

- Rodent models: Use microdialysis probes to collect plasma/tissue samples at 5–10 minute intervals post-administration .

- Pharmacokinetic parameters: Calculate AUC₀–t, Cmax, and tmax using non-compartmental analysis (NCA) software .

Address interspecies variability by cross-referencing human hepatocyte metabolism data and adjusting doses for allometric scaling .

Methodological and Reporting Guidelines

- Data Presentation : Use tables to summarize synthesis yields, stability metrics, and pharmacokinetic parameters. Supplementary materials should include raw spectral data and statistical outputs (e.g., ANOVA tables) .

- Literature Review : Critically evaluate primary sources (e.g., journals adhering to Beilstein guidelines) over commercial databases. Cross-validate findings using PubMed and EMBASE to avoid bias .

- Ethical Compliance : For human tissue studies, document IRB approvals and informed consent procedures, referencing institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.